7-Oxabicyclo[4.1.0]heptan-1-OL
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Overview
Description
7-Oxabicyclo[4.1.0]heptan-1-OL is a bicyclic organic compound with the molecular formula C6H10O2. It is also known as oxirane, cyclohexane, and 1,2-epoxycyclohexane. This compound is characterized by its unique structure, which includes an oxygen atom bridging two carbon atoms in a bicyclic arrangement. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-1-OL typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives. The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cyclohexene using dendritic complexes . This method allows for the large-scale production of the compound with high purity and yield. The reaction is typically carried out in the presence of a catalyst, such as a metal complex, and under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products
Oxidation: 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to form stable complexes with these targets, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-Hydroxy-5,6-epoxy-β-ionol: A compound with a similar epoxy structure but different functional groups and biological activity.
Uniqueness
7-Oxabicyclo[4.1.0]heptan-1-OL is unique due to its specific bicyclic structure and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
344323-07-5 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5(6)8-6/h5,7H,1-4H2 |
InChI Key |
FYTJMUYAPJUVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)O2)O |
Origin of Product |
United States |
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